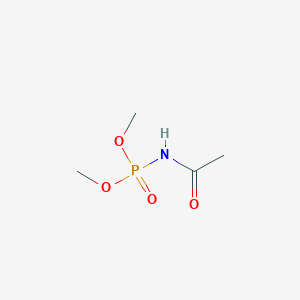
N-dimethoxyphosphorylacetamide
Übersicht
Beschreibung
N-dimethoxyphosphorylacetamide, also known as Dimethyl Acetylphosphoramidate, is an organophosphorus compound . It has a molecular formula of C4H10NO4P and a molecular weight of 167.1 . The IUPAC name for this compound is N-dimethoxyphosphorylacetamide .
Molecular Structure Analysis
The molecular structure of a compound like N-dimethoxyphosphorylacetamide can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular structure similarity analysis . These techniques can provide detailed information about the atomic arrangement and chemical bonds in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like N-dimethoxyphosphorylacetamide can be analyzed using various techniques. These properties can include mechanical, thermal, magnetic, electronic, optical, and catalytic properties . The specific properties of N-dimethoxyphosphorylacetamide are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Bioactivity and Therapeutic Potential
N,N-Dimethylacetamide (DMA), a water-miscible solvent, is approved by the FDA as an excipient and commonly used as a drug-delivery vehicle. Interestingly, it has been found to have bioactivity, particularly in the context of osteoporosis treatment. DMA binds bromodomains, inhibits osteoclastogenesis and inflammation, and enhances bone regeneration in vivo. This bioactivity suggests DMA's potential as an anti-osteoporotic agent through the inhibition of osteoclast-mediated bone resorption and promotion of bone regeneration (Ghayor et al., 2017).
Industrial and Chemical Applications
N,N-Dimethylformamide and N,N-dimethylacetamide serve as multipurpose reagents, providing their own H, C, N, and O atoms for synthesizing a variety of compounds under diverse experimental conditions. These compounds have been utilized in a wide range of industrial and chemical applications, showcasing their versatility and importance in various synthesis processes (Le Bras & Muzart, 2018).
Photocatalytic CO2 Reduction
DMA has been utilized as a reaction solvent in the photocatalytic reduction of CO2. It is highly stable against hydrolysis and does not produce formate even if hydrolyzed. The study demonstrates the catalytic activities of certain compounds in the presence of DMA, highlighting its utility in photocatalytic CO2 reduction processes and its potential in environmental and sustainable chemistry applications (Kuramochi et al., 2014).
Toxicity and Environmental Impact
While DMA is widely used in various industrial applications, concerns regarding its toxicity, particularly hepatotoxicity, have been raised. It's crucial to monitor the occupational health of employees exposed to DMA to mitigate its potential toxic effects. Studies on the toxic effects of DMA on planarians and its implications for environmental toxicity monitoring underline the importance of understanding and managing the environmental and health impacts of industrial solvents like DMA (Ghazali & Inayat-Hussain, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for N-dimethoxyphosphorylacetamide are not mentioned in the available literature, research in the field of organophosphorus compounds is ongoing. Future directions could include exploring new synthesis methods, investigating potential applications, and studying the biological interactions of these compounds .
Eigenschaften
IUPAC Name |
N-dimethoxyphosphorylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO4P/c1-4(6)5-10(7,8-2)9-3/h1-3H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCPOOFRZOKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NP(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306412 | |
| Record name | N-dimethoxyphosphorylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-dimethoxyphosphorylacetamide | |
CAS RN |
85046-80-6 | |
| Record name | NSC176132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-dimethoxyphosphorylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4R,7S,10S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid](/img/structure/B3061210.png)

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium chloride](/img/structure/B3061213.png)



![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)
